molecular formula C14H9ClN2 B12846292 4-[(4-Chlorobenzylidene)amino]benzonitrile

4-[(4-Chlorobenzylidene)amino]benzonitrile

Cat. No.: B12846292
M. Wt: 240.69 g/mol
InChI Key: GONDMLUXUOZZNS-UHFFFAOYSA-N
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Description

(E)-4-((4-Chlorobenzylidene)amino)benzonitrile is an organic compound characterized by the presence of a benzylideneamino group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-Chlorobenzylidene)amino)benzonitrile typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base.

Industrial Production Methods

In an industrial setting, the production of (E)-4-((4-Chlorobenzylidene)amino)benzonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-Chlorobenzylidene)amino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-4-((4-Chlorobenzylidene)amino)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (E)-4-((4-Chlorobenzylidene)amino)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((4-Methoxybenzylidene)amino)benzonitrile
  • (E)-4-((4-Nitrobenzylidene)amino)benzonitrile
  • (E)-4-((4-Methylbenzylidene)amino)benzonitrile

Uniqueness

(E)-4-((4-Chlorobenzylidene)amino)benzonitrile is unique due to the presence of the chlorine atom in the benzylidene moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H9ClN2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,10H

InChI Key

GONDMLUXUOZZNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C#N)Cl

Origin of Product

United States

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